2,2,3,3-tetrafluoropropyl 5-[(4-methoxyphenyl)amino]-5-oxopentanoate
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Overview
Description
2,2,3,3-tetrafluoropropyl 5-[(4-methoxyphenyl)amino]-5-oxopentanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties, which make it suitable for use in several scientific applications. In
Scientific Research Applications
2,2,3,3-tetrafluoropropyl 5-[(4-methoxyphenyl)amino]-5-oxopentanoate has several scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potential anti-inflammatory and anti-cancer activity, making it a promising candidate for the development of new drugs. Additionally, this compound has been used in the development of new materials for various applications, including sensors, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl 5-[(4-methoxyphenyl)amino]-5-oxopentanoate is not fully understood. However, it is believed to act by inhibiting specific enzymes and pathways involved in inflammation and cancer growth. The compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound exhibits anti-inflammatory and anti-cancer activity. It has also been found to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, this compound has been shown to have a low toxicity profile, making it a safe candidate for use in various scientific applications.
Advantages and Limitations for Lab Experiments
The advantages of using 2,2,3,3-tetrafluoropropyl 5-[(4-methoxyphenyl)amino]-5-oxopentanoate in lab experiments include its unique chemical properties, which make it suitable for use in various applications. Additionally, this compound has a low toxicity profile, making it safe for use in in vitro studies. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for research on 2,2,3,3-tetrafluoropropyl 5-[(4-methoxyphenyl)amino]-5-oxopentanoate. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory and cancerous diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields, such as materials science. Finally, the synthesis of this compound could be optimized to reduce its cost and increase its availability for use in scientific research.
Synthesis Methods
The synthesis of 2,2,3,3-tetrafluoropropyl 5-[(4-methoxyphenyl)amino]-5-oxopentanoate involves the reaction of 4-methoxyphenylhydrazine with 2,2,3,3-tetrafluoropropyl 5-oxopentanoate in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(4-methoxyanilino)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4NO4/c1-23-11-7-5-10(6-8-11)20-12(21)3-2-4-13(22)24-9-15(18,19)14(16)17/h5-8,14H,2-4,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSVNFAEXOYZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.